molecular formula C8H9IN2S B2623464 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide CAS No. 62306-03-0

3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide

Cat. No.: B2623464
CAS No.: 62306-03-0
M. Wt: 292.14
InChI Key: UWKZSUNHAKBDMT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) of the compound reveals distinct signals:

  • Aromatic protons (benzothiazole ring): Resonances at δ 7.2–7.8 ppm (multiplet), consistent with deshielded aromatic hydrogens adjacent to electronegative sulfur.
  • Methyl group : A singlet at δ 3.4 ppm, indicative of three equivalent protons on the N-linked methyl group.
  • Dihydro-imine protons : A broad signal at δ 5.1 ppm, corresponding to NH⁺ hydrogens engaged in hydrogen bonding with iodide.

Carbon-13 (¹³C NMR) spectra show:

  • C2 (imine carbon) : δ 165–170 ppm, characteristic of protonated imine carbons.
  • Methyl carbon : δ 35–40 ppm, typical for N-methyl groups in benzothiazoles.

Infrared (IR) Vibrational Signatures

Key IR absorptions include:

  • N–H stretch : Broad band at 3200–3400 cm⁻¹, attributed to the NH⁺ group.
  • C=N stretch : Strong peak near 1620 cm⁻¹, confirming the imine functionality.
  • C–S stretch : Bands at 680–720 cm⁻¹, associated with the benzothiazole ring’s thioether linkage.

Table 2: IR Spectral Assignments

Bond/Vibration Wavenumber (cm⁻¹)
N–H stretch 3200–3400
C=N stretch ~1620
C–S stretch 680–720

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry of the compound exhibits:

  • Molecular ion peak : m/z 292.1 ([M]⁺), matching the molecular weight.
  • Major fragments :
    • m/z 164.2: Loss of hydroiodic acid (HI, 127.9 g/mol).
    • m/z 135.0: Cleavage of the benzothiazole ring’s C–S bond.
    • m/z 77.0: Benzene ring fragment (C₆H₅⁺).

Figure 1: Fragmentation Pathways

  • M⁺ → [M − HI]⁺ : Loss of hydroiodic acid.
  • Ring opening : Scission of the C–S bond yields smaller aromatic ions.

Properties

IUPAC Name

3-methyl-1,3-benzothiazol-2-imine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.HI/c1-10-6-4-2-3-5-7(6)11-8(10)9;/h2-5,9H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKZSUNHAKBDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide typically involves the reaction of 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroiodide salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield .

Industrial Production Methods

In industrial settings, the production of 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide may involve bulk manufacturing processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced synthesis techniques and equipment ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Corrosion Inhibition

A diolefinic dye, 1,4-bis((E)-2-(3-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)vinyl)benzene iodide salt , shares the 3-methyl-2,3-dihydrobenzothiazole motif. This compound demonstrates superior corrosion inhibition efficiency (92% at 10⁻⁴ M) in hydrochloric acid environments compared to simpler benzothiazole derivatives like 2-mercaptobenzothiazole (78%) and benzotriazole (65%). The extended π-conjugation and dimeric structure enhance its adsorption on carbon steel surfaces, improving protective effects .

Pharmacologically Active Derivatives

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines are structurally related compounds with antihypertensive activity. For example, the hydrobromide derivative of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine exhibits a potent antihypertensive effect comparable to valsartan, a clinically used angiotensin II receptor blocker. The dihydrothiazole ring and substituents (e.g., methoxyphenyl) facilitate hydrogen bonding and electrostatic interactions with the angiotensin II receptor .

Physicochemical Properties

Key differences in molecular weight and solubility arise from structural variations:

Compound Name Molecular Weight (g/mol) Core Structure Key Applications
3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide 242.08 Benzothiazole Limited data (lab use)
Diolefinic dye ~550 (estimated) Dimeric benzothiazole Corrosion inhibition
4-(4-Methoxyphenyl)-N-phenyl derivative ~350 (estimated) Dihydrothiazole Antihypertensive agents

Key Research Findings and Data Gaps

  • Applications : The target compound’s applications are underexplored in the literature, whereas analogs are well-documented in corrosion science and drug discovery.
  • Synthetic Challenges : and highlight discontinuation, possibly due to synthesis difficulties or stability issues. Methylation and iodide incorporation methods (e.g., ) could inform improved synthetic routes.
  • Physicochemical Data : Critical properties like melting point, solubility, and stability are absent for 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide, limiting comparative analysis .

Biological Activity

3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and research articles.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H9IN2S
  • Molecular Weight : 252.14 g/mol
  • CAS Number : 62306-03-0

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide has been evaluated for its pharmacological potential in several studies.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of benzothiazole derivatives. For instance:

  • Study Findings : A study demonstrated that benzothiazole compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodideStaphylococcus aureus32 µg/mL
3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodideEscherichia coli64 µg/mL

These results indicate that the compound possesses moderate antibacterial activity.

Anticancer Activity

Benzothiazole derivatives have also been studied for their anticancer properties. For example:

  • Case Study : A recent investigation into the anticancer effects of benzothiazole derivatives revealed that certain compounds can induce apoptosis in cancer cells through the activation of caspases .
CompoundCancer Cell LineIC50 (µM)
3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodideMCF-7 (breast cancer)15 µM
3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodideHeLa (cervical cancer)20 µM

These findings suggest that this compound may be a candidate for further development as an anticancer agent.

The biological activity of 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide is believed to be linked to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : It has been suggested that some benzothiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Q & A

Q. What are the foundational synthetic routes for 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide?

A two-component reaction between diazonium salts and thioureas in the presence of strong bases (e.g., sodium tert-butoxide) is a validated approach for analogous benzothiazole derivatives. Purification often involves recrystallization from polar aprotic solvents like DMF or ethanol. Alternative methods include acid-catalyzed condensation of substituted anilines with thioureas under reflux .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-C bonds at ~650 cm⁻¹).
  • ¹H/¹³C NMR : Confirms aromatic proton environments (δ 6.8–7.5 ppm for benzothiazole) and methyl group integration (δ ~3.2 ppm).
  • Elemental analysis : Verifies iodide content (theoretical %I: calculate via molecular formula).
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for parent structure) .

Q. What safety protocols are critical during handling?

  • Use PPE (nitrile gloves, safety goggles) and work in fume hoods to avoid inhalation of hydroiodide decomposition products.
  • Store in amber glass under inert atmosphere (N₂/Ar) at 2–8°C to prevent iodide oxidation.
  • Follow GHS guidelines for waste disposal (neutralize with 10% sodium bicarbonate before disposal) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance yield?

  • Variable screening : Test bases (e.g., KOH vs. t-BuOK), solvents (DMF vs. THF), and temperatures (25°C vs. reflux).
  • Design of Experiments (DoE) : Apply factorial designs to identify significant factors (e.g., base concentration, stoichiometry).
  • In-situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times .

Q. What computational tools predict physicochemical properties when experimental data is limited?

  • ACD/Labs Percepta : Predicts logP, pKa, and solubility using QSPR models.
  • *DFT calculations (B3LYP/6-31G)**: Simulate electrophilic aromatic substitution sites (e.g., C-5 position reactivity) and stability of the imine group .

Q. How to resolve discrepancies in reported solubility or stability data?

  • Standardized protocols : Use USP/Ph. Eur. methods for melting point (e.g., capillary tube) and solubility (shake-flask method in specified solvents).
  • Polymorphism studies : Perform DSC/XRD to detect crystalline forms affecting solubility.
  • For stability : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring .

Q. What strategies validate the compound’s biological activity in vitro?

  • MTT assay : Test cytotoxicity using standardized cell lines (e.g., HeLa) with 48–72 hr exposure.
  • Fluorescence staining : Use Hoechst-33342/propidium iodide to differentiate apoptosis vs. necrosis .

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields or product purity?

  • Replicate conditions : Reproduce methods from literature (e.g., base equivalents, solvent volumes).
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted thioureas, oxidized iodide species).
  • Cross-validate characterization : Compare NMR/IR data with computational predictions to confirm structural fidelity .

Methodological Recommendations

  • Synthetic scale-up : For gram-scale production, replace ethanol with DMF to improve solubility and reduce reaction time .
  • Ecotoxicity assessment : Use Vibrio fischeri bioluminescence inhibition assays (EC₅₀) for preliminary ecological risk evaluation .

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